molecular formula C90H139N13O23 B13904662 N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[(E)-[(1R,9S,12S,14R,15R,16Z,18R,19S,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-14,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10-trioxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-20-ylidene]amino]oxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide

N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[(E)-[(1R,9S,12S,14R,15R,16Z,18R,19S,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-14,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10-trioxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-20-ylidene]amino]oxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide

Cat. No.: B13904662
M. Wt: 1771.1 g/mol
InChI Key: PSGYEYPZNOWGNB-JQIWUFHCSA-N
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Description

N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[(E)-[(1R,9S,12S,14R,15R,16Z,18R,19S,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-14,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10-trioxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-20-ylidene]amino]oxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide is a complex organic compound with a highly intricate structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to interact with multiple molecular targets, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[(E)-[(1R,9S,12S,14R,15R,16Z,18R,19S,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-14,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10-trioxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-20-ylidene]amino]oxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core pyrazolo[3,4-d]pyrimidine structure, followed by the introduction of the benzoxazole and amino groups. Subsequent steps involve the addition of the butyl and propanamide chains, with careful control of reaction conditions to ensure the correct configuration of the final product.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[(E)-[(1R,9S,12S,14R,15R,16Z,18R,19S,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-14,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10-trioxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-20-ylidene]amino]oxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties, making it suitable for different applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce amine derivatives.

Scientific Research Applications

N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[(E)-[(1R,9S,12S,14R,15R,16Z,18R,19S,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-14,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10-trioxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-20-ylidene]amino]oxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying cellular processes and molecular interactions. In medicine, it has potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases. In industry, it can be used in the development of new materials and technologies.

Mechanism of Action

The mechanism of action of N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[(E)-[(1R,9S,12S,14R,15R,16Z,18R,19S,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-14,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10-trioxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-20-ylidene]amino]oxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various cellular pathways, leading to changes in cellular function and behavior. The compound’s unique structure allows it to bind to multiple targets, making it a versatile tool for studying complex biological systems.

Comparison with Similar Compounds

N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[(E)-[(1R,9S,12S,14R,15R,16Z,18R,19S,21

Properties

Molecular Formula

C90H139N13O23

Molecular Weight

1771.1 g/mol

IUPAC Name

N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[(E)-[(1R,9S,12S,14R,15R,16Z,18R,19S,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-14,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10-trioxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-20-ylidene]amino]oxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide

InChI

InChI=1S/C90H139N13O23/c1-59-19-13-12-14-20-60(2)74(111-8)54-69-25-22-65(7)90(110,126-69)84(107)87(108)102-30-17-15-21-71(102)88(109)124-76(62(4)51-66-23-26-72(104)77(52-66)113-10)55-75(112-9)61(3)50-64(6)82(106)83(114-11)80(63(5)49-59)99-123-57-68-56-101(100-97-68)32-34-116-36-38-118-40-42-120-44-46-122-48-47-121-45-43-119-41-39-117-37-35-115-33-28-78(105)93-29-16-18-31-103-86-79(85(91)94-58-95-86)81(98-103)67-24-27-73-70(53-67)96-89(92)125-73/h12-14,19-20,24,27,50,53,56,58-59,61-63,65-66,69,71-72,74-77,82-83,104,106,110H,15-18,21-23,25-26,28-49,51-52,54-55,57H2,1-11H3,(H2,92,96)(H,93,105)(H2,91,94,95)/b14-12-,19-13-,60-20-,64-50-,99-80+/t59-,61-,62-,63-,65-,66+,69+,71+,72-,74+,75-,76+,77-,82-,83+,90-/m1/s1

InChI Key

PSGYEYPZNOWGNB-JQIWUFHCSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C\C=C/C=C\[C@H](C[C@H](/C(=N\OCC3=CN(N=N3)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCN4C5=NC=NC(=C5C(=N4)C6=CC7=C(C=C6)OC(=N7)N)N)/[C@@H]([C@@H](/C(=C\[C@H]([C@@H](C[C@H](OC(=O)[C@@H]8CCCCN8C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]9CC[C@H]([C@@H](C9)OC)O)OC)C)/C)O)OC)C)C)/C)OC

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=NOCC3=CN(N=N3)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCN4C5=NC=NC(=C5C(=N4)C6=CC7=C(C=C6)OC(=N7)N)N)C(C(C(=CC(C(CC(OC(=O)C8CCCCN8C(=O)C(=O)C1(O2)O)C(C)CC9CCC(C(C9)OC)O)OC)C)C)O)OC)C)C)C)OC

Origin of Product

United States

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